1-Piperazineethanol, 4-(2-chloro-10,11-dihydro-6-methoxydibenzo(b,f)thiepin-10-yl)-, dimethanesulfonate (salt)
CAS No.: 81223-37-2
Cat. No.: VC17023892
Molecular Formula: C23H33ClN2O8S3
Molecular Weight: 597.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 81223-37-2 |
---|---|
Molecular Formula | C23H33ClN2O8S3 |
Molecular Weight | 597.2 g/mol |
IUPAC Name | 2-[4-(3-chloro-10-methoxy-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]ethanol;methanesulfonic acid |
Standard InChI | InChI=1S/C21H25ClN2O2S.2CH4O3S/c1-26-19-4-2-3-17-18(24-9-7-23(8-10-24)11-12-25)14-15-13-16(22)5-6-20(15)27-21(17)19;2*1-5(2,3)4/h2-6,13,18,25H,7-12,14H2,1H3;2*1H3,(H,2,3,4) |
Standard InChI Key | SWTNCSPELWUWJE-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC=CC2=C1SC3=C(CC2N4CCN(CC4)CCO)C=C(C=C3)Cl.CS(=O)(=O)O.CS(=O)(=O)O |
Introduction
Chemical Identity and Nomenclature
Systematic Identification
The compound is systematically named 1-Piperazineethanol, 4-(2-chloro-10,11-dihydro-6-methoxydibenzo(b,f)thiepin-10-yl)-, dimethanesulfonate (salt) (CAS: 81223-37-2) . Its IUPAC name, 2-[4-(3-chloro-10-methoxy-5,6-dihydrobenzo[b]benzothiepin-6-yl)piperazin-1-yl]ethanol; methanesulfonic acid, reflects the integration of a dibenzothiepin core with a piperazineethanol moiety and two methanesulfonate counterions . The molecular formula C23H33ClN2O8S3 accounts for the parent compound (C21H25ClN2O2S) and two methanesulfonic acid molecules (C2H8O6S2) .
Synonyms and Registry Identifiers
Alternative designations include:
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Methanesulfonic acid--2-[4-(2-chloro-6-methoxy-10,11-dihydrodibenzo[b,f]thiepin-10-yl)piperazin-1-yl]ethan-1-ol (2/1)
Structural Characteristics
Core Architecture
The molecule comprises a 10,11-dihydrodibenzo[b,f]thiepin system, a bicyclic structure fused with a sulfur atom and two benzene rings . Substituents include:
Table 1: Key Structural Features
Feature | Position | Role |
---|---|---|
Chloro substituent | C2 | Electron-withdrawing, modulates reactivity |
Methoxy substituent | C6 | Electron-donating, influences solubility |
Piperazineethanol | C10 | Enhances bioavailability |
Methanesulfonate counterions | – | Improve crystalline stability |
Spectroscopic Signatures
Synthesis and Derivatives
Parent Compound Synthesis
The free base 2-[4-(3-Chloro-10-methoxy-5,6-dihydrobenzo[b]benzothiepin-6-yl)piperazin-1-yl]ethanol (CID 3067306) is synthesized via:
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Friedel-Crafts alkylation to construct the dibenzothiepin core.
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Nucleophilic substitution to introduce the chloro and methoxy groups.
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Piperazine coupling using 2-chloroethanol under basic conditions .
Salt Formation
Protonation of the piperazine nitrogen with methanesulfonic acid (CID 6395) in a 1:2 molar ratio yields the dimethanesulfonate salt, enhancing aqueous solubility (predicted logP: ~2.1) .
Structural Analogues
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CID 210843: Acetate dimaleate derivative with altered counterions (C22H25ClN2O2S) .
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CID 3045669: Hydrated methanesulfonate form (C25H29ClN2O5S) .
Physicochemical Properties
Calculated Properties
Solubility and Stability
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